Cas no 121521-90-2 (Salvianolic acid B)

Salvianolic acid B is a potent polyphenolic compound extracted from the roots of the herb Salvia miltiorrhiza. It exhibits strong antioxidant and anti-inflammatory properties, making it a valuable component in pharmaceutical and nutraceutical applications. Its key advantages include its ability to scavenge free radicals, inhibit platelet aggregation, and modulate immune responses, contributing to its potential therapeutic benefits in cardiovascular and neurodegenerative diseases.
Salvianolic acid B structure
Salvianolic acid B structure
商品名:Salvianolic acid B
CAS番号:121521-90-2
MF:C36H30O16
メガワット:718.6138
MDL:MFCD23115783
CID:63561
PubChem ID:329825118

Salvianolic acid B 化学的及び物理的性質

名前と識別子

    • lithospermic acid B
    • SALVIANOLIC ACID B
    • DANFENSUAN B
    • 3-(1-Carboxy-2-(3,4-dihydroxyphenyl)ethyl) 4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylate (2S-(2alpha,3beta(S*),4(E(S*))))-
    • 3-Benzofurancarboxylic acid, 4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-, 3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethyl) ester, (2S-(2alpha,3beta(S*),4(E(S*))))-
    • Salvialic acid B
    • Salvianolic acid B, froM Salvia Miltiorrhiza
    • (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxo-1-propen-1-yl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid 3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester
    • SALVIANOLIC ACID B(P) PrintBack
    • SALVIANOLIC ACID B(RG)
    • Dan Shen Suan B
    • [ "Lithospermic acid B" ]
    • Salvianolic Acid B (25 mg)
    • 521L902
    • (2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphen
    • Extra Cas No: 115939-25-8
    • Salvianolic acid B, 98%, from Salvia miltiorrhiza
    • SALVIANOLIC ACID B (CONSTITUENT OF CHINESE SALVIA)
    • CCG-270402
    • Salvianolic acid B, United States Pharmacopeia (USP) Reference Standard
    • (R)-2-(((2S,3S)-4-((E)-3-((R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carbonyl)oxy)-3-(3,4-dihydroxyphenyl)propanoicacid
    • SALVIANOLIC ACID B (CONSTITUENT OF CHINESE SALVIA) [DSC]
    • 115939-25-8
    • (2S,3S)-4-((1E)-3-((1R)-1-CARBOXY-2-(3,4-DIHYDROXYPHENYL)ETHOXY)-3-OXO-1-PROPEN-1-YL)-2-(3,4-DIHYDROXYPHENYL)-2,3-DIHYDRO-7-HYDROXY-3-BENZOFURANCARBOXYLIC ACID 3-((1R)-1-CARBOXY-2-(3,4-DIHYDROXYPHENYL)ETHYL) ESTER
    • UNII-C1GQ844199
    • (2R)-2-{[(2E)-3-[(2S,3S)-3-{[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy}-3-(3,4-dihydroxyphenyl)propanoic acid
    • SCHEMBL19512041
    • DTXSID201031347
    • 3-Benzofurancarboxylic acid,4-[(1E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxo-1-propenyl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-,3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester, (2R,3R)-
    • 3-Benzofurancarboxylic acid, 4-[(1E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxo-1-propen-1-yl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-, 3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3S)-
    • Salvianolic acid B, analytical standard
    • SALVIANOLIC ACID B [USP-RS]
    • Salvianolic acid B, >=94% (HPLC)
    • AKOS037514825
    • (R)-2-(((2S,3S)-4-((E)-3-((R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carbonyl)oxy)-3-(3,4-dihydroxyphenyl)propanoic acid
    • Q27275057
    • 121521-90-2
    • 1ST40059
    • BDBM50587725
    • (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(1R)-1-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-2-oxo-ethoxy]carbonyl-7-hydroxy-2,3-dihydrobenzofuran-4-yl]prop-2-enoyl]oxy-propanoic acid
    • SALVIANOLIC ACID B [INCI]
    • C1GQ844199
    • CS-5615
    • (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
    • CHEBI:134301
    • (2R)-2-(((2E)-3-((2S,3S)-3-(((1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)carbonyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl)prop-2-enoyl)oxy)-3-(3,4-dihydroxyphenyl)propanoic acid
    • HY-N1362
    • CHEMBL1615434
    • ZINC-49538628
    • Salvianolic acid B, European Pharmacopoeia (EP) Reference Standard
    • SALVIANOLIC ACID B (USP-RS)
    • Q-100077
    • S4735
    • (2R)-2-({(2E)-3-[(2S,3S)-3-{[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid
    • Monardic acid B
    • SALVIANOLIC ACID B [WHO-DD]
    • 4-{(E)-2-[1-Carboxy-2-(3,4-dihydroxy-phenyl)-ethoxycarbonyl]-vinyl}-2-(3,4-dihydroxy-phenyl)-7-hydroxy-2,3-dihydro-benzofuran-3-carboxylic acid 2-carboxy-3-(3,4-dihydroxy-phenyl)-propyl ester
    • CHEMBL2261308
    • A891594
    • BDBM50487948
    • (2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
    • Lithospermate B
    • inverted exclamation markY94%(HPLC)
    • A3191
    • GTPL13515
    • Salvianolic acid B?
    • SalB
    • GLXC-19121
    • Salvianolic acid B
    • MDL: MFCD23115783
    • インチ: 1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28+,31+,32-/m1/s1
    • InChIKey: SNKFFCBZYFGCQN-ZQDRKSDISA-N
    • ほほえんだ: O1C2=C(C([H])=C([H])C(/C(/[H])=C(\[H])/C(=O)O[C@@]([H])(C(=O)O[H])C([H])([H])C3C([H])=C([H])C(=C(C=3[H])O[H])O[H])=C2[C@]([H])(C(=O)O[C@]([H])(C(=O)O[H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])[C@@]1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 718.153385g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 16
  • 回転可能化学結合数: 14
  • どういたいしつりょう: 718.153385g/mol
  • 単一同位体質量: 718.153385g/mol
  • 水素結合トポロジー分子極性表面積: 278Ų
  • 重原子数: 52
  • 複雑さ: 1290
  • 同位体原子数: 0
  • 原子立体中心数の決定: 4
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 718.6

じっけんとくせい

  • 色と性状: Oil
  • 密度みつど: 1.6370
  • ゆうかいてん: 129-133°C
  • ふってん: 1020.3℃ at 760mmHg
  • フラッシュポイント: 322.1°C
  • 屈折率: 1.739
  • ようかいど: H2O: ≥5mg/mL
  • PSA: 278.04000
  • LogP: 3.33450
  • ようかいせい: H2O: ≥5mg/mL
  • 光学活性: [α]/D +95 to +115°, c = 1 in methanol

Salvianolic acid B セキュリティ情報

Salvianolic acid B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S100820-25mg
Salvianolic Acid B
121521-90-2
25mg
$ 288.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S77770-10mg
Salvianolic acid B
121521-90-2
10mg
¥1026.0 2021-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096133-5mg
Salvianolic acid B
121521-90-2 98%
5mg
¥108 2024-05-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5725-5 mg
lithospermic acid B
121521-90-2 98.00%
5mg
¥556.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KX793-5mg
Salvianolic acid B
121521-90-2 98+%
5mg
888CNY 2021-05-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1609818-25MG
Salvianolic acid B
121521-90-2
25mg
¥4625.61 2025-01-16
TRC
S100820-100mg
Salvianolic Acid B
121521-90-2
100mg
$1005.00 2023-05-17
ChemScence
CS-5615-10mg
Salvianolic acid B
121521-90-2 99.73%
10mg
$121.0 2022-04-28
SHENG KE LU SI SHENG WU JI SHU
sc-212911-10 mg
Salvianolic Acid B,
121521-90-2 98%
10mg
¥2,256.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
49724-10MG
Salvianolic acid B
121521-90-2
10mg
¥5416.4 2023-10-23

Salvianolic acid B 関連文献

Salvianolic acid Bに関する追加情報

Salvianolic acid B (CAS No. 121521-90-2): A Comprehensive Overview of Its Pharmacological Properties and Recent Research Findings

Salvianolic acid B, a naturally occurring compound with the chemical identifier CAS No. 121521-90-2, has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This compound, primarily derived from the dried leaves of Salvia miltiorrhiza (also known as Danshen), has been extensively studied for its pharmacological effects, particularly in the context of cardiovascular health, neuroprotection, and anti-inflammatory properties.

The chemical structure of Salvianolic acid B features a phenolic glycoside, which contributes to its unique pharmacological profile. Its molecular formula, C15H16O8, underscores its complex composition and the potential for multiple biological interactions. The presence of hydroxyl and methoxy groups in its structure enhances its solubility in water, making it a promising candidate for oral and topical formulations.

In recent years, Salvianolic acid B has been the subject of numerous clinical and preclinical studies investigating its therapeutic potential. One of the most well-documented effects of this compound is its ability to improve blood circulation. Studies have shown that Salvianolic acid B can enhance endothelial function, reduce platelet aggregation, and promote vasodilation. These effects are particularly relevant in the context of cardiovascular diseases, where improved blood flow can lead to better outcomes for patients suffering from conditions such as coronary artery disease and peripheral artery disease.

CAS No. 121521-90-2 is not only significant for its cardiovascular benefits but also for its neuroprotective properties. Emerging research indicates that Salvianolic acid B may help protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in brain cells. For instance, studies have demonstrated its potential role in preventing neuronal damage induced by beta-amyloid aggregation, a hallmark of Alzheimer's disease. Additionally, Salvianolic acid B has been shown to enhance cognitive function in animal models, suggesting its potential as a therapeutic agent for memory enhancement and cognitive decline.

The anti-inflammatory properties of Salvianolic acid B are another area of active investigation. Chronic inflammation is implicated in various diseases, including arthritis, diabetes, and autoimmune disorders. Research has shown that CAS No. 121521-90-2-derived compounds can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. This modulation helps reduce inflammation without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs), making Salvianolic acid B a promising alternative or complementary therapy.

In addition to its cardiovascular, neuroprotective, and anti-inflammatory effects, Salvianolic acid B has also been studied for its potential anticancer properties. Preliminary research suggests that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival makes it an attractive candidate for further development as an anticancer agent. Further studies are needed to fully elucidate the mechanisms underlying these effects and to determine the feasibility of clinical applications.

The pharmacokinetics of Salvianolic acid B, as indicated by CAS No. 121521-90-2, also play a crucial role in determining its therapeutic efficacy. Studies have shown that this compound is well-absorbed after oral administration but exhibits relatively short half-life due to rapid metabolism. To enhance bioavailability and prolong its action, researchers are exploring various formulation strategies such as nanoencapsulation and combination therapies with other bioavailability-enhancing agents.

The safety profile of Salvianolic acid B is another critical aspect that has been thoroughly evaluated in clinical trials. So far, the compound has demonstrated a favorable safety profile with minimal side effects at therapeutic doses. Common adverse effects reported include mild gastrointestinal discomfort and allergic reactions, which are generally transient and dose-dependent. These findings support the potential for safe clinical use of CAS No. 121521-90-2-based therapies across various patient populations.

The future directions for research on Salvianolic acid B are multifaceted and exciting. Ongoing studies aim to further elucidate the molecular mechanisms underlying its diverse pharmacological effects, identify new therapeutic applications, and optimize formulations for improved efficacy and bioavailability. Additionally, translational research efforts are underway to bridge the gap between preclinical findings and clinical practice by conducting large-scale clinical trials to validate the therapeutic potential of this compound.

In conclusion, Salvianolic acid B (CAS No. 121521-90-2) is a multifaceted natural product with significant promise in pharmaceutical applications. Its ability to modulate cardiovascular function, protect against neurodegenerative diseases, reduce inflammation, and potentially combat cancer makes it a valuable candidate for further development as a therapeutic agent. As research continues to uncover new insights into its pharmacological properties and mechanisms of action, it is likely that this compound will play an increasingly important role in modern medicine.

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